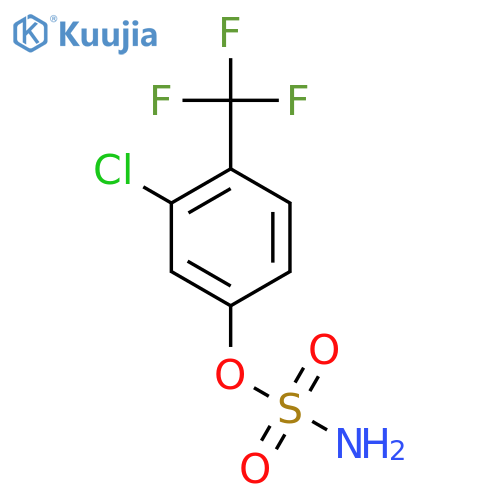

Cas no 2228468-07-1 (3-chloro-4-(trifluoromethyl)phenyl sulfamate)

3-chloro-4-(trifluoromethyl)phenyl sulfamate 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4-(trifluoromethyl)phenyl sulfamate

- 2228468-07-1

- EN300-1988037

-

- インチ: 1S/C7H5ClF3NO3S/c8-6-3-4(15-16(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14)

- InChIKey: PHPJLCOSCZOSMD-UHFFFAOYSA-N

- SMILES: ClC1C=C(C=CC=1C(F)(F)F)OS(N)(=O)=O

計算された属性

- 精确分子量: 274.9630764g/mol

- 同位素质量: 274.9630764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 340

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.3

- トポロジー分子極性表面積: 77.8Ų

3-chloro-4-(trifluoromethyl)phenyl sulfamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988037-0.5g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1988037-0.25g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1988037-10.0g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1988037-2.5g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1988037-5.0g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-1988037-5g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1988037-0.05g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1988037-1.0g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-1988037-0.1g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1988037-1g |

3-chloro-4-(trifluoromethyl)phenyl sulfamate |

2228468-07-1 | 1g |

$986.0 | 2023-09-16 |

3-chloro-4-(trifluoromethyl)phenyl sulfamate 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

4. Back matter

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

3-chloro-4-(trifluoromethyl)phenyl sulfamateに関する追加情報

3-Chloro-4-(trifluoromethyl)phenyl Sulfamate: A Versatile Chemical Compound for Modern Applications

3-Chloro-4-(trifluoromethyl)phenyl sulfamate (CAS No. 2228468-07-1) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This compound, characterized by its unique sulfamate functional group and trifluoromethyl substitution, offers a combination of chemical stability and reactivity, making it valuable in fields such as pharmaceuticals, agrochemicals, and material science. Its molecular structure, which includes both chloro and trifluoromethyl groups, enhances its utility in synthetic chemistry, particularly in the development of novel bioactive molecules.

The growing interest in 3-chloro-4-(trifluoromethyl)phenyl sulfamate derivatives is driven by their potential in drug discovery and crop protection. Researchers are increasingly exploring its role as a building block for designing enzyme inhibitors and antimicrobial agents. In agrochemicals, the compound's structural features contribute to the development of next-generation pesticides with improved efficacy and environmental safety. Additionally, its thermal and chemical stability makes it a candidate for advanced material applications, such as polymer additives and flame retardants.

One of the key advantages of 3-chloro-4-(trifluoromethyl)phenyl sulfamate is its compatibility with modern green chemistry principles. The compound can be synthesized using sustainable methods, reducing waste and energy consumption. This aligns with the current industry focus on eco-friendly chemical processes, a topic frequently searched by professionals in the field. Furthermore, its potential applications in biomedical research and pharmaceutical intermediates have sparked discussions in scientific forums, with many studies highlighting its role in targeting specific metabolic pathways.

From a commercial perspective, the demand for CAS 2228468-07-1 is steadily increasing, particularly in regions with robust pharmaceutical and agrochemical industries. Suppliers and manufacturers are optimizing production processes to meet this demand while ensuring high purity and consistency. Quality control measures, such as HPLC and NMR analysis, are critical to maintaining the compound's performance in end-use applications. Market analysts predict that the compound's versatility will continue to drive its adoption in niche sectors, including specialty chemicals and advanced materials.

For researchers and industry professionals, understanding the properties and applications of 3-chloro-4-(trifluoromethyl)phenyl sulfamate is essential. Its solubility profile, reactivity with nucleophiles, and stability under various conditions make it a valuable tool in synthetic chemistry. Recent publications have explored its use in cross-coupling reactions and as a precursor for heterocyclic compounds, further expanding its potential. As innovation in chemical synthesis progresses, this compound is likely to play a pivotal role in developing next-generation solutions for global challenges in health and sustainability.

In summary, 3-chloro-4-(trifluoromethyl)phenyl sulfamate (CAS No. 2228468-07-1) represents a cutting-edge chemical entity with broad applicability across multiple industries. Its unique structural attributes, combined with its compatibility with sustainable practices, position it as a compound of significant interest for future research and commercialization. Whether in drug development, agrochemical innovation, or advanced materials, this sulfamate derivative continues to demonstrate its value as a versatile and high-performance chemical building block.

2228468-07-1 (3-chloro-4-(trifluoromethyl)phenyl sulfamate) Related Products

- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)

- 1009513-69-2(2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)propanoic acid)

- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)

- 1211525-82-4(5-Allylnicotinic acid)

- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)

- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)

- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)

- 1874509-76-8(2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)

- 2172455-04-6(2-fluoro-1-methoxy-4-(3-methylphenyl)benzene)

- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)